molecular formula C15H20FN3OS B15121346 4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine

4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine

Katalognummer: B15121346
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: DNQPAMWCTXJEBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a thiomorpholine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) to yield 3-fluoropyridine . This intermediate is then subjected to further reactions to introduce the piperidine and thiomorpholine groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control.

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the thiomorpholine group can influence its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1-Piperidinyl)pyridine: A simpler analog with similar structural features but lacking the thiomorpholine group.

    3-Fluoropyridine: Shares the fluoropyridine moiety but lacks the piperidine and thiomorpholine groups.

    Thiomorpholine derivatives: Compounds with similar thiomorpholine structures but different substituents.

Uniqueness

4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine is unique due to the combination of its fluoropyridine, piperidine, and thiomorpholine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Eigenschaften

Molekularformel

C15H20FN3OS

Molekulargewicht

309.4 g/mol

IUPAC-Name

[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H20FN3OS/c16-13-4-1-5-17-14(13)19-6-2-3-12(11-19)15(20)18-7-9-21-10-8-18/h1,4-5,12H,2-3,6-11H2

InChI-Schlüssel

DNQPAMWCTXJEBY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=C(C=CC=N2)F)C(=O)N3CCSCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.